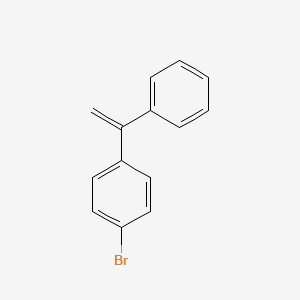

1-(4-Bromophenyl)-1-phenylethylene

描述

1-(4-Bromophenyl)-1-phenylethylene (DPE-Br) is a substituted ethylene derivative featuring a bromophenyl and a phenyl group attached to a central ethene unit. It is synthesized via the Wittig reaction using 4-bromobenzophenone, achieving a high yield of 94% . DPE-Br serves as a critical precursor for functionalized monomers, such as alkoxysilyl derivatives (e.g., DPE-SiOEt), which are pivotal in living anionic copolymerization studies .

属性

CAS 编号 |

4333-76-0 |

|---|---|

分子式 |

C14H11Br |

分子量 |

259.14 g/mol |

IUPAC 名称 |

1-bromo-4-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 |

InChI 键 |

RFBNEESZDICKQI-UHFFFAOYSA-N |

规范 SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(Ethoxydimethylsilylphenyl)-1-phenylethylene (DPE-SiOEt)

- Structure : Replaces the bromine in DPE-Br with an ethoxydimethylsilyl group.

- Synthesis : Derived from DPE-Br via a Grignard reaction with diethoxydimethylsilane, yielding 50–52% after purification .

- Properties :

- Applications: Functional monomer for controlled polymerization due to its silyl group, enabling post-polymerization modifications .

Key Differences from DPE-Br :

1-(9-Phenanthryl)-1-phenylethylene

- Structure : Substitutes the bromophenyl group with a 9-phenanthryl moiety.

- Synthesis: Prepared from 9-bromophenanthrene and acetophenone .

- Properties :

- Applications : Fluorescent probe for studying microphase separation in diblock copolymers .

Key Differences from DPE-Br :

1-(4-Bromophenyl)-1,2,2-triphenylethylene (TPE-Br)

- Structure : Features three phenyl groups and a bromophenyl substituent on the ethene unit.

- Synthesis : Details unspecified, but likely via Wittig or McMurry coupling .

- Potential aggregation-induced emission (AIE) properties due to the triphenylethylene core .

- Applications : Candidate for optoelectronic materials (e.g., OLEDs) .

Key Differences from DPE-Br :

| Property | DPE-Br | TPE-Br |

|---|---|---|

| Substituents | Two aryl groups | Four aryl groups (triphenyl + Br) |

| Electronic Effects | Moderate conjugation | Enhanced conjugation/AIE |

(E)-1-(4-Bromophenyl)-2-phenylethene (trans-4-Bromostilbene)

- Structure : Stilbene derivative with bromine and phenyl groups in trans configuration.

- Synthesis : Derived from 4-bromodiphenylacetylene .

- Properties: Melting point: 138–140°C .

- Applications : Photoresponsive materials and organic synthesis intermediates .

Key Differences from DPE-Br :

| Property | DPE-Br | trans-4-Bromostilbene |

|---|---|---|

| Configuration | Monosubstituted ethene | Disubstituted trans-stilbene |

| Melting Point | Not reported | 138–140°C |

| Photoactivity | Limited | High (stilbene isomerization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。